molecular formula C10H15NO B1594653 4-(3-(Methylamino)propyl)phenol CAS No. 32180-92-0

4-(3-(Methylamino)propyl)phenol

Cat. No. B1594653
CAS RN: 32180-92-0
M. Wt: 165.23 g/mol
InChI Key: JLUFUBVFUFUXQA-UHFFFAOYSA-N
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Description

“4-(3-(Methylamino)propyl)phenol” is a natural product found in Croton humilis . It has a molecular formula of C10H15NO and a molecular weight of 165.23 g/mol .


Synthesis Analysis

While specific synthesis methods for “4-(3-(Methylamino)propyl)phenol” were not found in the search results, it’s worth noting that phenolic compounds like this can be synthesized through various methods. For instance, one study reports a ring cleavage methodology for the synthesis of sulfonyl derivatives of p-methylaminophenol .


Molecular Structure Analysis

The molecule has a planar structure with a carbon-oxygen-hydrogen angle of approximately 109° . The InChI string representation of the molecule is InChI=1S/C10H15NO/c1-11-8-2-3-9-4-6-10(12)7-5-9/h4-7,11-12H,2-3,8H2,1H3 .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 165.23 g/mol and an XLogP3-AA value of 1.8, indicating its lipophilicity . It has two hydrogen bond donors and two hydrogen bond acceptors . The compound also has a rotatable bond count of 4 .

Scientific Research Applications

Environmental Exposure and Phenol Derivatives

A study by Mortensen et al. (2014) examined the exposure to environmental phenols, including derivatives like 4-(3-(Methylamino)propyl)phenol. These phenols are widespread in consumer and personal care products, food and beverage processing, and pesticides. The research highlighted the significance of understanding environmental exposure to these compounds, especially in vulnerable populations like pregnant women (Mortensen et al., 2014).

Antimicrobial Activity

Davidson and Brandén (1981) discussed the antimicrobial properties of phenolic compounds, including 4-(3-(Methylamino)propyl)phenol. These compounds have been recognized for their ability to control microbial growth in foods and other applications, demonstrating their importance in various industrial and health-related fields (Davidson & Brandén, 1981).

Applications in Material Science

Fröhlich et al. (2004) explored the use of phenolic compounds in the synthesis and characterisation of epoxy nanocomposites. The study showed how phenolic derivatives can be used to modify layered silicates, impacting the thermal and mechanical properties of polymeric materials, highlighting the diverse applications of these compounds in material science (Fröhlich et al., 2004).

Biochemical Research and Coordination Chemistry

Research by Mukherjee et al. (2008) demonstrated the use of phenolic compounds in coordination chemistry, specifically in the self-assembly of nickel(II) complexes. This study is an example of how these compounds can be pivotal in developing novel materials with unique magnetic and structural properties (Mukherjee et al., 2008).

Pharmaceutical and Medical Applications

A study by Shabbir et al. (2016) investigated the biological and electrochemical properties of novel ether-based Schiff bases derived from phenolic compounds. This research highlights the potential of these compounds in medicinal chemistry, particularly in the development of new drugs with specific biological activities (Shabbir et al., 2016).

Future Directions

While specific future directions for “4-(3-(Methylamino)propyl)phenol” were not found in the search results, research into phenolic compounds continues to be a vibrant field due to their diverse biological activities and potential applications in medicine and other industries .

properties

IUPAC Name

4-[3-(methylamino)propyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO/c1-11-8-2-3-9-4-6-10(12)7-5-9/h4-7,11-12H,2-3,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLUFUBVFUFUXQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCCC1=CC=C(C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60338154
Record name 4-(3-(Methylamino)propyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60338154
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-(Methylamino)propyl)phenol

CAS RN

32180-92-0
Record name 4-(3-(Methylamino)propyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60338154
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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